Cas no 2680612-14-8 (4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid)

4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is a fluorinated organic compound characterized by its trifluoromethyl and trifluoroacetamido functional groups. This structure imparts unique physicochemical properties, such as enhanced stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The presence of multiple fluorine atoms contributes to its metabolic resistance and potential bioactivity, particularly in the development of enzyme inhibitors or bioactive intermediates. Its well-defined stereochemistry and high purity make it suitable for precise synthetic applications. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups, enabling selective modifications in complex organic syntheses.
4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid structure
2680612-14-8 structure
商品名:4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
CAS番号:2680612-14-8
MF:C8H9F6NO3
メガワット:281.152383565903
CID:5910333
PubChem ID:165906571

4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
    • 2680612-14-8
    • EN300-28286006
    • 4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
    • インチ: 1S/C8H9F6NO3/c1-6(2,8(12,13)14)3(4(16)17)15-5(18)7(9,10)11/h3H,1-2H3,(H,15,18)(H,16,17)
    • InChIKey: SSGIORYKQHPWOE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(C)C(C(=O)O)NC(C(F)(F)F)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 281.04866212g/mol
  • どういたいしつりょう: 281.04866212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 66.4Ų

4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28286006-0.5g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
0.5g
$2555.0 2023-05-25
Enamine
EN300-28286006-1.0g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
1g
$2662.0 2023-05-25
Enamine
EN300-28286006-0.25g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
0.25g
$2450.0 2023-05-25
Enamine
EN300-28286006-0.1g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
0.1g
$2343.0 2023-05-25
Enamine
EN300-28286006-10.0g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
10g
$11448.0 2023-05-25
Enamine
EN300-28286006-2.5g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
2.5g
$5217.0 2023-05-25
Enamine
EN300-28286006-5.0g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
5g
$7721.0 2023-05-25
Enamine
EN300-28286006-0.05g
4,4,4-trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
2680612-14-8
0.05g
$2236.0 2023-05-25

4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid 関連文献

4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acidに関する追加情報

4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic Acid: A Comprehensive Overview

The compound with CAS No. 2680612-14-8, known as 4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates multiple fluorine atoms and a trifluoroacetamido group. The presence of these functional groups imparts distinctive chemical properties that make it a valuable molecule for various applications.

Recent studies have highlighted the potential of 4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid in drug development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds. The trifluoromethyl groups are known to enhance the stability and bioavailability of molecules, making this compound an attractive candidate for medicinal chemists. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties.

In addition to its pharmacological applications, 4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has also been investigated for its potential in materials science. Its fluorinated structure contributes to high thermal stability and chemical resistance. These properties make it suitable for use in advanced polymers and coatings. A recent research paper in *Macromolecules* reported that incorporating this compound into polymer matrices significantly improved their mechanical properties under high-temperature conditions.

The synthesis of 4,4,4-Trifluoro-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the trifluoromethyl groups and the subsequent attachment of the trifluoroacetamido moiety. This process is highly sensitive to steric and electronic factors due to the bulky nature of the substituents on the molecule.

From an environmental standpoint, 4,4,4-Trifluoro-3,3-dimethyl-2-(2,trifluoroacetamido)butanoic acid has been studied for its biodegradation potential. Initial findings suggest that its fluorinated structure may hinder microbial degradation processes. However further research is needed to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, 4,trifluoro-3,dimethyl- butanoic acid represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure endows it with properties that are highly desirable in drug development and materials science. As research continues to uncover new uses for this compound its significance in both academic and industrial settings is likely to grow further.

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